2-(2,4-Dichlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile
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Overview
Description
2-(2,4-Dichlorophenyl)-6,6-dimethyl-4,8-dioxospiro[25]octane-1,1-dicarbonitrile is a complex organic compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile typically involves a multi-step process. One common method includes the reaction of 2,4-dichlorobenzaldehyde with malononitrile and dimedone in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Barbiturates: These compounds share a similar spirocyclic structure and are known for their pharmacological properties.
Spirooxindoles: Another class of spirocyclic compounds with significant biological activity.
Uniqueness
2-(2,4-Dichlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile is unique due to its specific substitution pattern and the presence of both nitrile and ketone functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-2,2-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-16(2)6-13(23)18(14(24)7-16)15(17(18,8-21)9-22)11-4-3-10(19)5-12(11)20/h3-5,15H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKIWBKSLCFYRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2(C(C2(C#N)C#N)C3=C(C=C(C=C3)Cl)Cl)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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